molecular formula C11H12N2O2S2 B3144052 1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine CAS No. 54286-50-9

1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine

Cat. No.: B3144052
CAS No.: 54286-50-9
M. Wt: 268.4 g/mol
InChI Key: BVDSWHZMJJHNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine is widely used in scientific research due to its versatility and unique properties . Some of its applications include:

Mechanism of Action

Comparison with Similar Compounds

1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various scientific applications .

Properties

IUPAC Name

1-(4-isothiocyanatophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c14-17(15,13-7-1-2-8-13)11-5-3-10(4-6-11)12-9-16/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDSWHZMJJHNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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